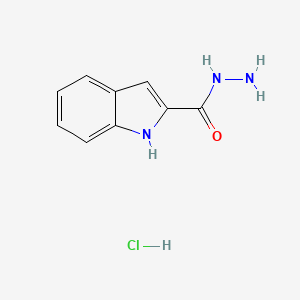

1H-Indole-2-carbohydrazide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole-2-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance and is often used in the synthesis of biologically active structures .

Synthesis Analysis

The synthesis of N-acylhydrazone derivatives, which include 1H-Indole-2-carbohydrazide, involves the addition of an appropriate aromatic aldehyde to a solution of a hydrazide compound in water, in the presence of a catalytic amount of glacial acetic acid . Other synthetic routes involve the cyclisation of indole-2-carbohydrazides under certain reaction conditions .Molecular Structure Analysis

The linear formula of 1H-Indole-2-carbohydrazide is C9H9N3O . The structure includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

1H-Indole-2-carbohydrazide and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are often used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis

1H-Indole-2-carbohydrazide has a density of 1.4±0.1 g/cm³. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It has a molar refractivity of 51.1±0.3 cm³ and a molar volume of 129.4±3.0 cm³ . Its polar surface area is 71 Ų, and it has a polarizability of 20.2±0.5 10^-24 cm³ .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1H-Indole-2-carbohydrazide hydrochloride, have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are widely used as anti-inflammatory drugs . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Anticancer Properties

Indole derivatives have shown potential in cancer treatment. Compounds like 2-aroylindole, 2,3-diarylindole, 2-aryl-3-arylcarbonylindole, indole-3-carbinol, di-indol-3-yl disulfides, and hetero-annulated indole derivatives have an indole ring which possesses potential anti-cancer properties .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activities. For example, 5-substituted indole derivatives, substituted pyrido [3,4-b] indole derivatives, indole-7-carboxamides, etc. compounds show anti-HIV activities .

Antimicrobial Properties

Indole derivatives have shown promising anti-microbial results. For instance, 2-(1H-indol-3-yl) ethyl thiourea derivatives synthesized by G. Sanna et al. showed promising anti-microbial results .

Antitubercular Activities

Indole-based 4-thiazolidinones and their hydrazones synthesized by G. Cihan-Ustundag et al. showed anti-tubercular activities .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indole-2-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMRTYBIMKJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-2-carbohydrazide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)

![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)